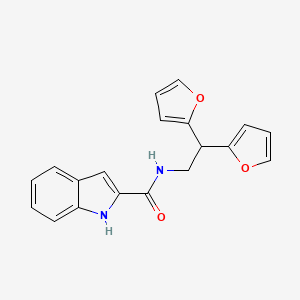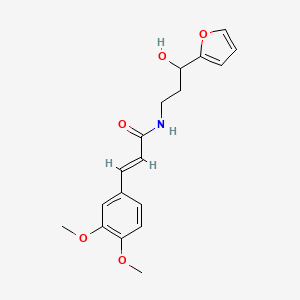
(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide, also known as DMFP-FH, is a novel compound that has attracted significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications. In
Scientific Research Applications
Thermo-sensitive Poly(N-isopropyl acrylamide)-based Scaffolds
A study by Galperin, Long, and Ratner (2010) developed a thermoresponsive poly(N-isopropyl acrylamide)-based scaffold with degradability and controlled porosity, aimed at tissue engineering applications. The hydrogels synthesized showed promise due to their controlled pore size, degradability, and non-cytotoxic nature, making them suitable for angiogenesis and biointegration in tissue engineering (Galperin, Long, & Ratner, 2010).
Acid-Labile Thermoresponsive Poly(meth)acrylamides
Du et al. (2010) synthesized and characterized a series of poly(meth)acrylamide derivatives with pendent six-member cyclic orthoester groups. These polymers, which exhibit thermosensitive properties and are susceptible to hydrolysis in mildly acidic conditions, could be utilized in the development of smart materials for various applications, including drug delivery systems (Du et al., 2010).
Mitigating Acrylamide, Furan, and 5-hydroxymethylfurfural in Food
Research by Anese et al. (2013) focused on strategies to mitigate the presence of acrylamide and furanic compounds in food, which are known to be toxic and possibly carcinogenic. The paper reviews technological measures that could be applied industrially to reduce levels of these compounds in food, thus lowering consumer intake and potentially improving food safety (Anese, Manzocco, Calligaris, & Nicoli, 2013).
Mechanically Tough Double-Network Hydrogels
Kishi et al. (2014) synthesized new mechanically tough and electro-conductive double-network hydrogels (E-DN gels) by oxidative polymerization. These gels exhibit excellent mechanical performance and electrical conductivity, making them potential candidates for applications in electronic and biomedical fields, including as conductive scaffolds in tissue engineering (Kishi, Kubota, Miura, Yamaguchi, Okuzaki, & Osada, 2014).
RAFT Polymerization for Water-Soluble and Thermoresponsive Polymers
Mori, Kato, Matsuyama, and Endo (2008) achieved controlled synthesis of amino acid-based polymers through the RAFT polymerization process. This development paves the way for producing water-soluble and thermoresponsive polymers with potential applications in biomedicine and drug delivery systems (Mori, Kato, Matsuyama, & Endo, 2008).
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-22-16-7-5-13(12-17(16)23-2)6-8-18(21)19-10-9-14(20)15-4-3-11-24-15/h3-8,11-12,14,20H,9-10H2,1-2H3,(H,19,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDZKPVVJOBPOP-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=CC=CO2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CO2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

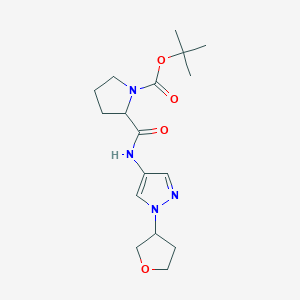
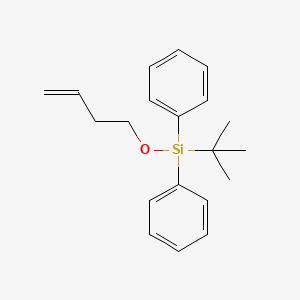
![5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2864001.png)

![2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864003.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2864004.png)
![4-hydroxy-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2864005.png)
![3-chloro-N-[3-(dimethylamino)propyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2864008.png)

![2-Amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2864012.png)
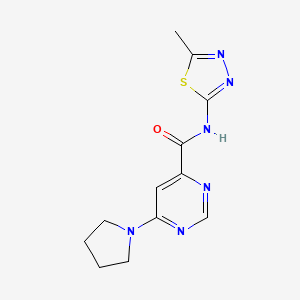
![N-[2-[(2,2-Dimethyloxan-4-yl)-ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2864016.png)
